4-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide
Description
The compound 4-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a structurally complex molecule combining a benzothiazole core, a piperazine-carbonyl linker, and an N,N-dimethylbenzenesulfonamide group.
- Benzothiazole Core: The 4,7-dimethoxybenzothiazole moiety is a common scaffold in medicinal chemistry, often associated with antitumor, antimicrobial, and receptor-modulating activities .
- Piperazine-Carbonyl Linker: Piperazine derivatives are widely used to enhance solubility and bioavailability. The carbonyl group facilitates conjugation with aromatic systems, as seen in similar compounds .
- Sulfonamide Group: The N,N-dimethylbenzenesulfonamide moiety is a pharmacophore in carbonic anhydrase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
4-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-24(2)33(28,29)16-7-5-15(6-8-16)21(27)25-11-13-26(14-12-25)22-23-19-17(30-3)9-10-18(31-4)20(19)32-22/h5-10H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQXCSZPFMEERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4,7-dimethoxy-1,3-benzothiazol-2-amine with appropriate reagents under controlled conditions.
Piperazine Derivative Formation: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine under suitable conditions.
Coupling with Sulfonamide: The final step involves coupling the piperazine derivative with N,N-dimethylbenzene-1-sulfonamide using a coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzothiazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products depend on the nucleophile used but may include various substituted piperazine derivatives.
Scientific Research Applications
4-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives with Piperazine/Sulfonamide Substituents
Table 1: Key Structural and Functional Comparisons
Note: Molecular weight calculated based on formula C₂₃H₂₅N₅O₅S₂.
Key Observations:
- Structural Flexibility : Replacing piperidine (862807-66-7) with piperazine (target compound) may enhance binding to polar targets due to increased hydrogen-bonding capacity .
- Sulfonamide Role : N,N-Dimethylsulfonamide groups (target, M144-0774) are critical for enzyme inhibition, as seen in carbonic anhydrase-targeting benzenesulfonamides .
Critical Analysis:
- Piperazine vs. Piperidine : Piperazine derivatives (target, BZ-IV) are typically synthesized via nucleophilic substitution or coupling reactions, while piperidine analogs (862807-66-7) require reductive amination .
- Spectral Confirmation : IR and NMR are essential for verifying tautomeric forms (e.g., thione vs. thiol in triazoles) and substituent positioning .
Research Findings and Implications
Pharmacological Potential
- Anticancer Activity : Benzothiazoles like BZ-IV inhibit cancer cell proliferation via kinase modulation . The target compound’s dimethoxy groups may enhance DNA intercalation, similar to ethidium derivatives .
- Antimicrobial Effects : Fluoro/trifluoromethyl-substituted benzothiazoles (3c) exhibit potent antitubercular activity, suggesting the target’s sulfonamide group could synergize with the benzothiazole core for broad-spectrum efficacy .
Biological Activity
The compound 4-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic molecule that exhibits a variety of biological activities. Its structure includes a sulfonamide group, a piperazine moiety, and a benzothiazole unit, which is known for its pharmacological properties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H26N4O5S2
- Molecular Weight : 490.6 g/mol
- IUPAC Name : 4-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
The presence of methoxy groups enhances the solubility and bioactivity of the compound. The sulfonamide functional group contributes to its potential as an antimicrobial agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate pathways related to:
- Cell Proliferation : Inhibiting or promoting cell growth depending on the target.
- Apoptosis : Inducing programmed cell death in certain cancerous cells.
- Enzyme Inhibition : Acting on enzymes involved in critical cellular processes.
In Vitro Studies
Research has demonstrated that compounds similar to this one exhibit significant cytotoxic effects against various tumor cell lines. For instance:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Adenocarcinoma) | 50 | Apoptosis induction |
| Compound B | WM115 (Melanoma) | 30 | DNA damage |
In studies involving benzimidazole derivatives, compounds with structural similarities were shown to selectively target hypoxic tumor environments, leading to increased apoptosis and DNA damage in cancer cells .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related sulfonamides on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that these compounds could effectively induce apoptosis and DNA damage in hypoxic conditions, suggesting their potential as anticancer agents .
- Enzyme Interaction Studies : The interaction of this compound with specific enzymes involved in metabolic pathways has been explored. It was found to inhibit certain key enzymes, leading to altered cellular metabolism and growth inhibition in cancer cell lines .
- Pharmacological Applications : The compound has been investigated for its potential use in treating various diseases due to its structural similarity to known pharmacophores. Its mechanism suggests applications in both anticancer therapies and antimicrobial treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
